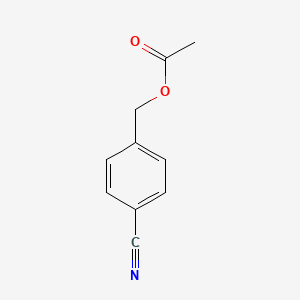

4-Cyanobenzyl acetate

Overview

Description

4-Cyanobenzyl acetate is an organic compound with the molecular formula C10H9NO2 . It is also known as benzyl cyanide acetate. It is a colorless liquid with a faint aromatic odor and is soluble in ethanol and ether.

Synthesis Analysis

The synthesis of this compound can be achieved through various methods, including the reaction between benzyl chloride and sodium cyanide in the presence of sodium acetate. Another method involves the reaction of 1-methylimidazole, 4,5-dichloro-1H-imidazole, and 1-methylbenzimidazole with p-cyanobenzyl bromide to yield non-symmetrically substituted N-heterocyclic carbene (NHC) precursors .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular formula of C10H9NO2 and an average mass of 175.184 Da . The compound has a Monoisotopic mass of 175.063324 Da .

Chemical Reactions Analysis

This compound is commonly used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and perfumes. It has been used in the synthesis of N-heterocyclic carbene–silver acetate complexes, which have shown high antibacterial activity and cytotoxicity .

Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 and a boiling point of 286.5±23.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 52.6±3.0 kJ/mol . The compound has a flash point of 130.9±9.4 °C and an index of refraction of 1.529 . It is insoluble in water and has a slightly lower solubility in chloroform than in ethanol or ether.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Hackenberg et al. (2012) involved the synthesis of novel N-heterocyclic carbene-silver(I) acetate complexes using 4-cyanobenzyl acetate. These complexes exhibited significant in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, they showed cytotoxicity against the human renal cancer cell line Caki-1, indicating potential applications in cancer research and antibacterial treatment (Hackenberg et al., 2012).

Electron-Transfer/Bond-Breaking Reactions

Pause et al. (2001) explored the mechanisms of reductive cleavages of compounds including this compound. They investigated both photoinduced and thermal electron-transfer processes, offering insights into stepwise and concerted reaction pathways. This research is relevant for understanding the fundamental chemical properties and reactions of this compound (Pause et al., 2001).

LC-MS/MS Determination in Clinical Studies

DePuy et al. (2002) developed sensitive and specific methods for measuring a farnesyl transferase inhibitor that includes this compound in human plasma and urine. This research is crucial for supporting pharmacokinetic studies in cancer patients, demonstrating the application of this compound in clinical research and diagnostics (DePuy et al., 2002).

Cytotoxicity and Antibacterial Studies

Patil et al. (2011) synthesized novelbenzyl-substituted N-heterocyclic carbene-silver acetate complexes using this compound. These complexes were tested for their antibacterial activity and cytotoxicity. They showed high antibacterial activity and notable cytotoxicity against the human renal cancer cell line Caki-1. This suggests potential for developing new antibacterial agents and cancer therapeutics (Patil et al., 2011).

Urease Inhibitory Synthesis

Yawer et al. (2021) focused on the synthesis of a glycoluril derivative, 2,4-Bis(4-cyanobenzyl)glycoluril, using the Sandmeyer reaction. The synthesized compound exhibited potent inhibition against the urease enzyme. This research highlights the application of this compound in developing enzyme inhibitors, which could be significant in various therapeutic fields (Yawer et al., 2021).

Enzyme-Catalyzed Oxidation Studies

Manini et al. (2009) investigated the tyrosinase-catalyzed oxidation of monobenzone, a skin depigmenting agent that involves the formation of an ortho-quinone derivative from this compound. This study provides insights into the mechanisms of skin depigmentation and potential implications for melanocyte toxicity, contributing to dermatological and pharmacological research (Manini et al., 2009).

Safety and Hazards

The safety data sheet for 4-Cyanobenzyl alcohol, a related compound, suggests that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

This compound is a derivative of benzonitrile and acetate, suggesting potential interactions with enzymes or receptors that process these substructures .

Mode of Action

The cyanobenzyl group could potentially undergo metabolic transformations, while the acetate group could be involved in acetylation reactions .

Biochemical Pathways

For instance, the acetyl CoA pathway, which involves the conversion of H2 and CO2 to formate, acetate, and pyruvate, could potentially be affected .

Pharmacokinetics

Given its chemical structure, it might be expected to have reasonable bioavailability and to undergo metabolic transformations involving the cyanobenzyl and acetate groups .

Result of Action

Based on its structure, it could potentially influence cellular processes through its metabolites or through direct interactions with cellular components .

Biochemical Analysis

Biochemical Properties

Molecular Mechanism

properties

IUPAC Name |

(4-cyanophenyl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYSLHQZULGATB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466080 | |

| Record name | 4-Cyanobenzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21388-95-4 | |

| Record name | 4-Cyanobenzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B3342400.png)

![2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene](/img/structure/B3342437.png)